molecular formula C16H16N2O4 B5666521 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5666521
M. Wt: 300.31 g/mol
InChI Key: UCEFPTIZIALQKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related benzoxazinone compounds involves multi-step reactions, including condensation, reduction, and oxidative processes. For instance, the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a related compound, was achieved through the coupling of specific precursors in solvents like THF (Kunishima et al., 1999). Similar synthetic strategies might be applicable for the synthesis of 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one.

Molecular Structure Analysis

The structure of benzoxazinone derivatives has been elucidated using various analytical techniques. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined using X-ray diffraction, demonstrating the arrangement of atoms and the overall shape of the molecule (Hwang et al., 2006).

Chemical Reactions and Properties

Benzoxazinones are reactive compounds that can undergo various chemical reactions. They have been used as intermediates in the synthesis of oxygen-functionalized aromatic compounds, demonstrating their utility in organic synthesis (Nakamura et al., 2003).

properties

IUPAC Name

4-[(3,4-dimethoxypyridin-2-yl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-14-7-8-17-11(16(14)21-2)9-18-12-5-3-4-6-13(12)22-10-15(18)19/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEFPTIZIALQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN2C(=O)COC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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